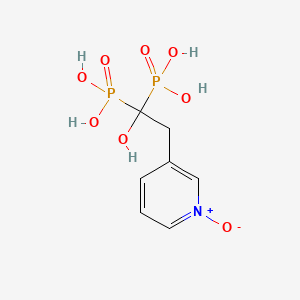

Risedronic Acid N-Oxide

Description

Contextualization within the Bisphosphonate Class and Related Compounds

Risedronic Acid belongs to the nitrogen-containing bisphosphonate class of drugs. nih.govresearchgate.net These synthetic analogs of pyrophosphate are potent inhibitors of bone resorption. researchgate.netmedsci.org They are characterized by a P-C-P backbone, which is resistant to enzymatic hydrolysis. drugbank.com Nitrogen-containing bisphosphonates, including risedronate, alendronate, and ibandronate, act by inhibiting the mevalonate (B85504) pathway in osteoclasts, the cells responsible for bone breakdown. nih.govresearchgate.netmedsci.orgoup.com This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a decrease in bone resorption. nih.govresearchgate.netchemicalbook.com

Risedronic Acid N-Oxide is a derivative of Risedronic Acid, differing by the presence of an N-oxide group on the pyridine (B92270) ring. chemicea.com This structural modification places it within the broader family of N-oxides, which are compounds where a nitrogen atom is bonded to an oxygen atom.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₇H₁₁NO₈P₂ | 299.11 | 1630901-84-6 |

| Risedronic Acid | C₇H₁₁NO₇P₂ | 283.11 | 105462-24-6 |

| Risedronate Sodium | C₇H₁₀NNaO₇P₂ | 305.09 | 115436-72-1 |

Significance of N-Oxidation in Pharmaceutical Chemistry and Metabolism

N-oxidation is a recognized metabolic pathway for many tertiary amine drugs. tandfonline.com The resulting N-oxides can have different physicochemical and pharmacological properties compared to the parent amine. For instance, the N-oxide group is highly polar and can form strong hydrogen bonds, which may increase the water solubility of a compound and decrease its membrane permeability. acs.org

In drug metabolism, N-oxidation is primarily catalyzed by flavin-containing monooxygenases (FMOs), distinct from the cytochrome P450 system that handles many other drug metabolism reactions. nih.gov N-oxides can be metabolites of drugs, and in some cases, they can also be reduced back to the parent amine in vivo, acting as prodrugs. acs.orgnih.gov The formation of N-oxides can sometimes be a major metabolic pathway, and understanding this process is crucial for characterizing the full metabolic profile of a drug. tandfonline.com

Rationale for Dedicated Research on this compound

Dedicated research on this compound is warranted due to its specific roles in the context of the parent drug, Risedronic Acid.

This compound is recognized as an impurity that can arise during the synthesis, formulation, or storage of Risedronic Acid. veeprho.com As such, its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product, in line with regulatory standards. veeprho.com

To facilitate this quality control, this compound is used as a fully characterized chemical compound and a reference standard. axios-research.com This reference standard is essential for analytical method development, method validation, and quality control applications during the drug development process. axios-research.comsynzeal.com It allows for accurate identification and quantification of this specific impurity in batches of Risedronic Acid.

Given that Risedronic Acid contains a tertiary amine in its pyridine ring, N-oxidation is a potential metabolic pathway. While there is no evidence of systemic metabolism of risedronate sodium, the possibility of minor metabolic transformations, including N-oxidation, warrants investigation. medicines.org.ukhpra.ie The study of potential metabolites like this compound is a critical aspect of drug development to understand the complete fate of a drug in the body.

Furthermore, this compound is also considered a degradation product of Risedronic Acid. as-1.co.jp Degradation can occur under various stress conditions, such as exposure to acid, base, or oxidizing agents. mdpi.com Studying such degradation products is vital for determining the stability of a drug and establishing appropriate storage conditions.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO8P2 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |

InChI |

InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16) |

InChI Key |

HYEZNYFSEDLYRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Risedronic Acid N Oxide Formation

Strategies for Direct Chemical Synthesis of Risedronic Acid N-Oxide

While specific literature detailing the direct synthesis of this compound, chemically known as 3-(2-Hydroxy-2,2-diphosphonoethyl)pyridine 1-oxide, is not extensively available, the synthesis can be inferred from established methods for the N-oxidation of pyridine-containing compounds. A common and effective method for the formation of pyridine (B92270) N-oxides is through oxidation with a peroxy acid.

One such reagent is meta-chloroperoxybenzoic acid (mCPBA). The synthesis of N-oxide analogues of similar pyridyl phosphonocarboxylates has been successfully achieved using mCPBA to oxidize the pyridine ring. nih.gov This suggests a viable synthetic route for this compound would involve the direct oxidation of Risedronic Acid using an appropriate oxidizing agent like mCPBA. The reaction would introduce an oxygen atom to the nitrogen of the pyridine ring, yielding the target N-oxide.

Investigation of N-Oxide Formation as a Degradation Pathway for Risedronic Acid

The formation of this compound has been identified and characterized as a degradation product of Risedronic Acid, particularly under oxidative stress conditions. A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate Risedronic Acid from its degradation products. researchgate.net In this study, the main degradation product formed under oxidative conditions was identified as sodium hydrogen (1-hydroxy-2-(1-oxidopyridin-3-yl)-1-phosphonoethyl)phosphonate, which corresponds to the N-oxide derivative. researchgate.net

Further studies involving forced degradation of Risedronic Acid have been conducted under various stress conditions, including acid, base, and oxidation. mdpi.com While some studies reported degradation of the parent compound, they did not always detect or quantify specific degradation products. mdpi.com However, the development of stability-indicating analytical methods is crucial for identifying and controlling such impurities in pharmaceutical formulations. researchgate.netnih.gov Photodecomposition studies have also been performed, indicating that risedronic acid can degrade in the presence of light and a singlet oxygen sensitizer. acs.orgnih.govjcu.edu.au

The following table summarizes the conditions under which degradation of Risedronic Acid has been observed, with specific mention of the N-oxide where identified.

| Stress Condition | Degradation of Risedronic Acid Observed | This compound Identified | Reference |

| Oxidation | Yes | Yes | researchgate.net |

| Acid Hydrolysis | Yes | Not specified | mdpi.com |

| Base Hydrolysis | Yes | Not specified | mdpi.com |

| Photolysis | Yes | Not specified | acs.orgnih.govjcu.edu.au |

Exploration of N-Oxide Formation as a Potential Metabolic Pathway

The potential for this compound to be formed as a metabolite of Risedronic Acid has been a key area of investigation in understanding the latter's biological fate.

Analysis of Apparent Contradictions in Parent Risedronic Acid Metabolic Stability

Numerous authoritative sources, including regulatory agency reviews and comprehensive drug databases, consistently report that Risedronic Acid is not systemically metabolized. fda.govpom.go.idfda.govlabriva.comrxabbvie.commdpi.comdrugbank.com The P-C-P (phosphorus-carbon-phosphorus) bond central to the structure of bisphosphonates is highly resistant to enzymatic hydrolysis. This inherent chemical stability is a primary reason for the lack of metabolic breakdown of Risedronic Acid in the body.

The identification of this compound as a chemical degradation product, particularly under oxidative conditions, helps to resolve any apparent contradiction regarding the metabolic stability of the parent compound. researchgate.net Its presence is more likely attributable to chemical degradation rather than enzymatic metabolic processes.

Species-Specific Metabolism and Preclinical Studies

Preclinical studies in animal models have corroborated the findings of metabolic stability. In vivo metabolite profiling studies conducted in rats and dogs have shown no evidence of Risedronic Acid metabolism. fda.govfda.gov Specifically, no metabolites were detected in bone, plasma, or pre-bladder urine following oral or intravenous administration of Risedronic Acid. fda.govfda.gov The small amounts of related substances found in urine were identified as known chemical degradation products, such as 1-oxo-2-(3-pyridinyl)ethylidene]-phosphonic acid and 3-pyridyl acetic acid, which constituted less than 0.1% of the administered dose. fda.gov

Advanced Analytical Characterization and Quantification of Risedronic Acid N Oxide

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for separating Risedronic Acid N-Oxide from the parent API and other related substances, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For bisphosphonates like Risedronic Acid and its N-oxide, which are polar and often lack a strong chromophore, method development can be challenging. Ion-pair reversed-phase HPLC and ion chromatography are common approaches.

Method development typically involves optimizing the mobile phase composition, pH, column chemistry, and detector settings to achieve adequate separation from Risedronic Acid and other potential impurities. The United States Pharmacopeia (USP) provides a monograph for Risedronic Sodium that utilizes ion chromatography with a Dionex IonPac AS7 column and an eluent containing ethylenediaminetetraacetic acid (EDTA) at a pH of 9.5, with UV detection at 263 nm. thermofisher.comchromatographyonline.com This method is designed to resolve Risedronic Acid from its related compounds, and such an approach would be validated for its ability to separate and quantify the N-oxide impurity.

Validation of an HPLC method for this compound would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govvensel.org For instance, a method might demonstrate linearity over a concentration range of 0.05% to 0.3% of the nominal active ingredient concentration, which is a typical range for impurity quantification.

Table 1: Example HPLC Method Parameters for Risedronic Acid and Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 150 mm x 4.6 mm or Dionex IonPac AS7, 4 x 250 mm |

| Mobile Phase | Methanol:Ammonium formate (B1220265) buffer or 4.8 mM EDTA, pH 9.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm or 263 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Capillary Electrophoresis (CE) for Resolution Studies

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique that is well-suited for analyzing charged species like bisphosphonates. nih.gov Its high resolving power makes it particularly useful for separating structurally similar compounds, such as an API from its N-oxide derivative. nih.govresearchgate.netwindows.net

In CE, separation is based on the differential migration of analytes in an electric field. Key parameters for optimization include the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. For Risedronic Acid and its impurities, a BGE containing a buffer to maintain a stable pH and potentially an additive to modify the electroosmotic flow would be employed. researchgate.net The high theoretical plate count in CE can provide baseline resolution between Risedronic Acid and this compound, even when they co-elute in some HPLC systems. semanticscholar.org This makes CE a valuable tool for cross-validation and for investigating the purity profile in complex samples.

Hyphenated Techniques (e.g., LC-MS/MS) for Enhanced Identification and Quantification

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide unparalleled sensitivity and selectivity for the analysis of pharmaceutical impurities. nih.gov Given the high polarity of bisphosphonates and the expected low concentrations of impurities, LC-MS/MS is an ideal platform for the trace analysis of this compound. nih.gov

Due to their hydrophilic nature, bisphosphonates often require derivatization to improve their chromatographic retention and ionization efficiency. nih.govnih.gov A common strategy involves methylation of the phosphonic acid groups using agents like trimethylsilyl-diazomethane. nih.gov This decreases the polarity of the analyte, leading to better performance on reversed-phase columns. The mass spectrometer is then operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte of interest. researchgate.net This allows for quantification at the picogram-per-milliliter (pg/mL) level, far below the detection limits of UV-based detectors. nih.gov

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC (after derivatization) |

| Column | Phenomenex Gemini C18, 5 µm, 150 mm x 2.0 mm |

| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium Acetate |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of pharmaceutical impurities like this compound.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structure of impurities. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition (C₇H₁₁NO₈P₂) and exact mass (calculated molecular weight: 299.11). axios-research.com

Tandem MS (MS/MS) experiments are crucial for structural elucidation. The fragmentation pattern of the N-oxide will differ characteristically from that of the parent drug. A key fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H-O]⁺). researchgate.net This distinct fragmentation, along with other product ions resulting from the cleavage of the bisphosphonate side chain, allows for unambiguous identification of the N-oxide structure and differentiation from other potential isomeric impurities, such as hydroxylated derivatives. researchgate.netnih.gov The mass spectrometer can be programmed to monitor the specific parent-to-product ion transition for risedronate, for example, m/z 281.9 → 63.1 in negative mode. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for complete structural characterization. A full suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ³¹P, and correlation spectroscopies (e.g., COSY, HSQC, HMBC), would be required to assign all proton, carbon, and phosphorus signals in the this compound molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation and identification of pharmaceutical compounds by providing a unique "vibrational fingerprint." While specific, peer-reviewed IR and Raman spectra for this compound are not widely available in public literature, the principles of these analytical methods allow for a detailed theoretical characterization. These techniques are crucial for distinguishing this compound from its parent drug, Risedronic Acid, primarily through the identification of vibrational modes associated with the N-oxide functional group.

The key structural difference between Risedronic Acid and its N-oxide derivative is the presence of the N→O coordinate covalent bond on the pyridine (B92270) ring. This modification introduces new vibrational modes and influences the frequencies of existing bonds within the molecule. In an IR or Raman spectrum of this compound, the most definitive feature would be the N-O stretching vibration (ν N-O). Based on studies of pyridine N-oxide and its derivatives, this stretching mode is expected to produce a strong band in the approximate range of 1200-1300 cm⁻¹. oup.comnih.gov Additionally, N-O bending vibrations would appear at lower frequencies.

Beyond the N-O bond, other characteristic vibrations of the molecule can be assigned. The phosphonate (B1237965) groups (P(=O)(OH)₂) give rise to strong P=O stretching bands, typically observed between 1080 and 1250 cm⁻¹, and broad absorptions from the P-OH groups. The aromatic pyridine ring will exhibit characteristic C-H and C=C stretching vibrations. The formation of the N-oxide can slightly shift the positions of these ring vibrations compared to the parent Risedronic Acid due to changes in the electronic distribution and bond strengths within the aromatic system. nih.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations, such as the breathing modes of the pyridine ring. The combination of both techniques would provide a comprehensive vibrational profile, enabling unambiguous identification and differentiation of this compound from related substances.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-O (Pyridine N-Oxide) | Stretching (ν) | 1200 - 1300 | Strong | Medium-Strong |

| P=O (Phosphonate) | Stretching (ν) | 1080 - 1250 | Strong | Medium |

| O-H (Phosphonate/Alcohol) | Stretching (ν) | 2500 - 3300 (Broad) | Broad, Strong | Weak |

| C=C, C=N (Pyridine Ring) | Stretching (ν) | 1400 - 1650 | Medium-Strong | Strong |

| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of pharmaceutical compounds in various matrices. It relies on the principle that molecules with chromophores—parts of the molecule that absorb light—undergo electronic transitions when exposed to UV or visible radiation.

For Risedronic Acid and its N-oxide derivative, the chromophore is the pyridine ring system. The parent compound, Risedronic Acid, exhibits a characteristic maximum absorbance (λmax) at approximately 262 nm. nih.gov This absorption is attributed to π → π* electronic transitions within the aromatic ring.

The conversion of the pyridine nitrogen to an N-oxide introduces an auxochrome (the N→O group), which can modify the absorption characteristics of the original chromophore. The oxygen atom's lone pair of electrons can interact with the π-electron system of the pyridine ring, altering the energy levels of the molecular orbitals. This typically results in a shift of the λmax to a longer wavelength (a bathochromic or "red" shift) and an increase in the molar absorptivity (a hyperchromic effect). Studies on pyridine N-oxide itself show it absorbs at a longer wavelength than pyridine. nist.gov Therefore, it is anticipated that the λmax for this compound would be greater than 262 nm.

This predictable shift in the absorption maximum is analytically significant. It allows for the development of spectrophotometric methods that can potentially differentiate or quantify the N-oxide in the presence of the parent drug, especially if their spectra are sufficiently resolved. The Beer-Lambert law, which states a linear relationship between absorbance and concentration, forms the basis for quantifying this compound using UV-Vis spectroscopy, a critical function for impurity analysis and stability studies.

| Compound | Chromophore | Electronic Transition | Reported/Expected λmax (nm) | Expected Molar Absorptivity (ε) Change |

|---|---|---|---|---|

| Risedronic Acid | Pyridine Ring | π → π | ~262 | Reference |

| This compound | Pyridine N-Oxide Ring | π → π | > 262 (Bathochromic Shift) | Increase (Hyperchromic Effect) |

Application in Impurity Profiling and Stability Studies

This compound is recognized as a key related substance of Risedronic Acid. axios-research.comwikipedia.org As such, its primary application in the pharmaceutical industry is as a reference standard for impurity profiling and stability studies of the active pharmaceutical ingredient (API). axios-research.com The presence and quantity of impurities in a drug substance can impact its quality, safety, and efficacy, making rigorous control essential to meet regulatory standards.

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This compound can arise as a process-related impurity during the synthesis of Risedronic Acid or as a degradation product. Specifically, its structure suggests it is a product of oxidation. Therefore, it is a critical analyte to monitor in forced degradation studies, where the API is subjected to stress conditions like oxidation, heat, light, and acid/base hydrolysis to understand its degradation pathways. biomedres.us

In stability studies, which assess how the quality of a drug substance varies over time under the influence of environmental factors, validated analytical methods are required. These "stability-indicating" methods must be able to separate, detect, and quantify the active ingredient distinctly from its impurities and degradation products. The availability of highly characterized this compound as a reference standard is crucial for developing and validating such methods, typically using techniques like High-Performance Liquid Chromatography (HPLC). By using the reference standard, analysts can confirm peak identity, assess method specificity, and ensure accurate quantification of the N-oxide impurity, guaranteeing that it does not exceed established safety thresholds in the final drug product.

| Application Area | Role of this compound | Analytical Purpose | Key Technique |

|---|---|---|---|

| Impurity Profiling | Potential Process Impurity / Degradation Product | Identification and quantification of impurities in the Risedronic Acid API. | HPLC, LC-MS |

| Forced Degradation Studies | Oxidative Degradation Product | Elucidate degradation pathways and demonstrate analytical method specificity. | HPLC, UPLC |

| Stability Studies | Specified Impurity | Monitor the long-term stability and establish the shelf-life of the drug product. | Stability-Indicating HPLC |

| Method Validation | Reference Standard | Confirm specificity, linearity, accuracy, and precision of the analytical method. | HPLC, UV-Vis Spectroscopy |

Biochemical and Molecular Interaction Research of Risedronic Acid N Oxide

In Vitro Studies on Molecular Targets and Cellular Pathways

The in vitro evaluation of a compound provides foundational knowledge about its biological activity. This section reviews the molecular and cellular interactions of Risedronic Acid N-Oxide, focusing on enzyme engagement, cellular entry, and impact on biochemical cascades.

Nitrogen-containing bisphosphonates (N-BPs), such as the parent compound Risedronic Acid, are known to exert their effects by inhibiting Farnesyl Pyrophosphate Synthase (FPPS). nih.govnih.gov This key enzyme in the mevalonate (B85504) pathway is responsible for producing isoprenoid lipids. nih.gov The inhibition of FPPS disrupts essential cellular processes, particularly in osteoclasts. nih.gov

Risedronic Acid is a potent inhibitor of FPPS, with a molecular structure that allows it to bind effectively to the enzyme's active site. nih.govnih.gov The nitrogen atom within the pyridine (B92270) ring of Risedronic Acid is crucial for this high inhibitory activity. Studies involving mutated FPPS proteins have highlighted the importance of specific amino acid residues, such as threonine 201 and tyrosine 204, in the binding and inhibition process. nih.gov

Currently, there is a lack of specific published research investigating the direct interaction between this compound and Farnesyl Pyrophosphate Synthase. The introduction of an N-oxide functional group to the pyridine ring alters the electronic and steric properties of the molecule, which could potentially modify its binding affinity for the FPPS active site. However, without direct experimental data, the inhibitory activity of this compound on FPPS remains unconfirmed.

Table 1: Relative Potency of Selected Bisphosphonates on FPPS Inhibition This table provides context on the parent compound, Risedronic Acid. Data for this compound is not currently available.

| Compound | Relative Potency (vs. Etidronate = 1) |

|---|---|

| Etidronate | 1 |

| Alendronate | 1000 |

| Risedronic Acid | 2000 |

| Ibandronate | 1000 |

Data sourced from literature comparing relative antiresorptive potencies. nih.gov

The cellular uptake of bisphosphonates is generally inefficient. nih.gov For N-BPs to reach their intracellular target, FPPS, they must first cross the cell membrane. The precise mechanisms are not fully elucidated but are thought to involve processes such as fluid-phase endocytosis. The size, shape, and surface properties of a molecule can significantly influence its interaction with the cell membrane and subsequent internalization. nih.govrsc.org Studies using fluorescently-labeled analogues of risedronate have been employed to visualize its uptake and distribution in vivo, with uptake observed primarily in osteoclasts. researchgate.net

Specific research detailing the cellular uptake mechanisms and intracellular distribution patterns for this compound is not available in the current scientific literature. The modification of the pyridine nitrogen to an N-oxide could alter the compound's polarity and interactions with membrane transporters or the lipid bilayer, thereby potentially affecting its rate and mechanism of cellular entry. Further investigation is required to characterize these properties.

The inhibition of FPPS by N-BPs like Risedronic Acid leads to a significant disruption of the mevalonate pathway. nih.govmdpi.com This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoid lipids are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins (e.g., Ras, Rho, Rac). nih.gov

The impact of this compound on the mevalonate pathway is contingent upon its ability to inhibit FPPS. Should it prove to be an effective inhibitor, it would be expected to produce similar downstream effects, namely the disruption of protein prenylation and subsequent impairment of osteoclast function. However, in the absence of direct studies on its enzymatic activity, its effect on this pathway remains theoretical.

Comparative Analysis of Interaction Profiles with Parent Risedronic Acid

A comparative analysis highlights the differences and similarities between a parent compound and its derivative. Risedronic Acid has a well-documented interaction profile, providing a benchmark against which this compound can be evaluated.

Table 2: Comparative Interaction Profile

| Feature | Risedronic Acid | This compound |

|---|---|---|

| Enzyme Interaction | Potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). nih.gov | Data not available in current literature. |

| Cellular Uptake | Low bioavailability; uptake mechanisms include endocytosis. nih.govresearchgate.net | Data not available in current literature. |

| Biochemical Pathway | Disrupts the mevalonate pathway by inhibiting FPPS, preventing protein prenylation. nih.govnih.gov | Effect is unknown; dependent on FPPS inhibitory activity. |

| Hydroxyapatite (B223615) Binding | Strong binding affinity, contributing to its localization in bone. nih.govnih.gov | Data not available in current literature. |

| Metal Ion Interaction | Forms complexes with divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺. unipa.itunime.it | Data not available in current literature. |

As indicated in the table, while the molecular and biochemical interactions of Risedronic Acid are well-characterized, there is a significant lack of corresponding data for this compound. Future research is necessary to elucidate the interaction profile of this derivative.

Physicochemical Interactions with Mineral Surfaces and Metal Ions

The ability of bisphosphonates to target bone tissue is intrinsically linked to their strong affinity for the mineral component of bone. Understanding these physicochemical interactions is crucial to comprehending their biological activity.

Hydroxyapatite (HA): Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is the primary mineral component of bone. Risedronic Acid, like other bisphosphonates, has a high affinity for HA. nih.govnih.gov The phosphonate (B1237965) groups of the molecule act as strong chelators of the calcium ions on the HA crystal surface. mdpi.com This strong adsorption is responsible for the targeted delivery and retention of the drug at sites of active bone remodeling. nih.gov The binding affinity of Risedronic Acid to HA is considered moderate compared to other N-BPs like zoledronic acid, which may influence its distribution and duration of action in bone tissue. nih.gov

Titanium Dioxide (TiO₂): Titanium dioxide is a biocompatible material used in various medical and dental implants. Studies have explored the adsorption of Risedronic Acid onto TiO₂ surfaces. Particulate adducts of sodium risedronate and TiO₂ nanoparticles have been developed, demonstrating that the drug can be effectively adsorbed onto this material. nih.gov The amount of drug adsorbed was found to depend on the characteristics of the TiO₂ particles used. nih.gov Such systems have been investigated for potential controlled-release applications. nih.gov The interaction likely involves the phosphonate groups of risedronate binding to the titanium surface.

Complexation Chemistry with Divalent Metal Cations (e.g., Cu(II), Mg(II), Zn(II), Pb(II))

There is no available scientific literature detailing the complexation chemistry of this compound with divalent metal cations such as Copper(II), Magnesium(II), Zinc(II), or Lead(II). Studies on Risedronic Acid have demonstrated its capacity to form complexes with these cations, with research detailing the main species formed (MLH2, MLH, ML, and M2L) and the thermodynamic parameters of these interactions. unipa.it Unfortunately, equivalent studies on the N-Oxide derivative have not been published.

Protonation Constants and Acid-Base Properties in Aqueous Solutions

Similarly, there is a lack of published data on the protonation constants and acid-base properties of this compound in aqueous solutions. For Risedronic Acid, multiple studies have determined its protonation constants using methods like potentiometric and spectrophotometric titrations, identifying four pKa values corresponding to the dissociation of its functional groups. researchgate.netresearchgate.net This body of research provides a thorough understanding of how Risedronic Acid behaves in solutions of varying pH. Regrettably, this fundamental chemical characterization has not been publicly documented for this compound.

Theoretical and Computational Studies on Risedronic Acid N Oxide

Quantum Chemical Calculations and Density Functional Theory (DFT)nih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in modern drug design and development. DFT methods are used to study the electronic structure of molecules, allowing for the prediction of various chemical and physical properties. nih.gov For Risedronic Acid N-Oxide, DFT calculations can elucidate its fundamental characteristics.

The three-dimensional structure of a molecule is a primary determinant of its biological activity. DFT calculations can be used to determine the most stable geometric arrangement of atoms in this compound. This includes bond lengths, bond angles, and dihedral angles.

The introduction of the N-oxide functional group to the pyridine (B92270) ring of Risedronic Acid can influence its conformational flexibility. Computational studies on related pyridine N-oxides suggest that the N-O bond introduces a zwitterionic character, which can affect intermolecular and intramolecular interactions. mdpi.comnih.gov The N-O bond length in pyridine N-oxides is typically shorter than a single bond, indicating some degree of double bond character. mdpi.com

Tautomerism, the interconversion of structural isomers, is a crucial consideration for drug molecules as different tautomers can exhibit distinct biological activities. patsnap.comnih.govscispace.com For Risedronic Acid, computational studies have investigated the protonation states of its phosphonate (B1237965) and pyridine groups. researchgate.net The formation of this compound would introduce new possibilities for tautomeric forms, particularly involving the protonation state of the N-oxide oxygen and the phosphonate groups. DFT calculations can predict the relative energies of these tautomers, providing insights into their populations at physiological pH.

Table 1: Predicted Geometrical Parameters for Pyridine N-Oxide from DFT Calculations (Note: This table is illustrative and based on general findings for pyridine N-oxides, as specific data for this compound is not available.)

| Parameter | Predicted Value |

| N-O Bond Length | ~1.28 Å |

| C-N-C Angle | ~118° |

| Dipole Moment | ~4.37 D scripps.edu |

DFT calculations provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). scialert.netscialert.net These properties are key to understanding a molecule's reactivity and its interactions with other molecules.

The introduction of the N-oxide group significantly alters the electronic landscape of the pyridine ring. The highly polar N+-O- bond leads to a substantial increase in the dipole moment compared to the parent pyridine. scripps.edu This increased polarity can enhance water solubility and the ability to form strong hydrogen bonds, which may influence the molecule's pharmacokinetic profile. nih.gov

The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the N-oxide oxygen would be a region of high negative potential, making it a likely site for electrophilic attack and a strong hydrogen bond acceptor. nih.gov Conversely, the atoms of the pyridine ring, particularly at the 2- and 4-positions, become more electron-deficient and thus susceptible to nucleophilic attack. scripps.edu

The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability. scialert.netscialert.net A larger energy gap suggests higher stability and lower reactivity. scialert.netscialert.net Computational studies comparing Risedronate with other bisphosphonates have used this parameter to assess their relative inertness. scialert.netscialert.net Similar calculations for this compound would be crucial for predicting its stability.

Table 2: Predicted Electronic Properties of Pyridine N-Oxide (Note: This table is illustrative and based on general findings for pyridine N-oxides, as specific data for this compound is not available.)

| Property | Predicted Characteristic | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential on N-oxide oxygen | Site for electrophilic attack and hydrogen bonding |

| HOMO-LUMO Gap | Influenced by N-oxidation | Indicator of kinetic stability |

| Dipole Moment | Increased compared to parent pyridine | Enhanced polarity and solubility |

A key aspect of the therapeutic action of bisphosphonates is their strong affinity for hydroxyapatite (B223615), the mineral component of bone. arxiv.orgdntb.gov.uanih.govresearchgate.net Computational simulations can model the interaction between this compound and hydroxyapatite surfaces. DFT calculations can be employed to study the adsorption energies and geometries of the molecule on different crystal faces of hydroxyapatite. nih.gov

Furthermore, the biological target of nitrogen-containing bisphosphonates is the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govpnas.org While specific docking studies for this compound are not available, computational models of Risedronate binding to FPPS have been developed. illinois.edu These studies show that the pyridine ring of Risedronate interacts with amino acid residues in a hydrophobic pocket of the enzyme. illinois.edu The presence of the N-oxide group would alter the size, shape, and electronic properties of this part of the molecule, which would likely affect its binding affinity and inhibitory potency.

Molecular Dynamics Simulations for Ligand-Target Dynamics

While DFT provides a static picture of molecular interactions, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of systems over time. arxiv.orgnih.gov MD simulations can be used to explore the conformational changes of this compound and its target (e.g., FPPS or a hydroxyapatite surface) upon binding.

For the interaction with hydroxyapatite, MD simulations can reveal how this compound molecules arrange on the bone surface, the role of water molecules in mediating these interactions, and the stability of the adsorbed layer. arxiv.orgresearchgate.net Studies on other bisphosphonates have shown that the nitrogen-containing side chain plays a significant role in the binding affinity. arxiv.org MD simulations of this compound could clarify the influence of the N-oxide group on these dynamics.

In the context of enzyme inhibition, MD simulations can provide insights into the stability of the this compound-FPPS complex. These simulations can help to understand how the N-oxide derivative might induce conformational changes in the enzyme that differ from those induced by the parent drug, potentially leading to altered inhibitory activity.

Structure-Activity Relationship (SAR) Modeling for N-Oxide Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For N-oxide derivatives of Risedronic Acid, SAR modeling would involve synthesizing a series of related compounds with modifications to the N-oxide group or other parts of the molecule and evaluating their biological activity (e.g., inhibition of FPPS, binding to hydroxyapatite).

The insights gained from quantum chemical calculations and MD simulations can guide the design of these derivatives. For example, if computational studies suggest that a particular electronic property or conformational feature is important for activity, new molecules can be designed to optimize that property.

General SAR principles for pyridine derivatives suggest that the position and nature of substituents on the ring significantly influence their biological activity. nih.gov The introduction of an N-oxide group is a substantial modification that can alter a compound's properties in several ways, including its steric bulk, electronic distribution, and hydrogen bonding capabilities. nih.gov SAR studies on a series of this compound analogs would be necessary to systematically explore how these changes translate into differences in therapeutic efficacy.

Stability and Degradation Pathways of Risedronic Acid N Oxide

Kinetics and Mechanisms of Degradation under Various Environmental Conditions

Detailed kinetic studies specifically on Risedronic Acid N-Oxide are not extensively available in published literature. However, the degradation behavior can be predicted by considering the stability of Risedronic Acid and the reactivity of the pyridine (B92270) N-oxide functional group under various stress conditions, as typically employed in forced degradation studies. wmich.eduwisdomlib.orgajpsonline.com

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing. wisdomlib.org For this compound, these would likely include exposure to acid, base, oxidation, heat, and light.

Thermal Degradation: The parent compound, Risedronate Sodium, is known to have low thermal stability, with decomposition beginning at temperatures below 100°C. researchgate.net This suggests that this compound may also be susceptible to thermal degradation. The N-O bond in pyridine N-oxides is thermally labile and can undergo deoxygenation or rearrangement upon heating. rsc.orgresearchgate.net

Photochemical Degradation: Pyridine N-oxides are known to be photochemically active. rsc.org Upon irradiation with UV light, they can undergo fragmentation of the N-O bond, leading to the formation of radical species or deoxygenation to the corresponding pyridine. rsc.orgnih.gov Therefore, exposure to light is expected to be a significant degradation pathway for this compound.

Hydrolytic Degradation: The stability of this compound in aqueous solutions under different pH conditions (acidic and basic) would be a critical factor. While the bisphosphonate group is generally stable to hydrolysis, the pyridine N-oxide moiety might exhibit pH-dependent degradation. Protonation of the N-oxide in acidic conditions could alter its electronic structure and susceptibility to nucleophilic attack. rsc.org

Oxidative Degradation: The pyridine ring, even as an N-oxide, can be susceptible to further oxidation. veeprho.com Advanced oxidation processes are known to degrade various organic compounds, and the specific impact on this compound would depend on the oxidizing agent used. mdpi.com

The following table summarizes the potential degradation conditions and the likely degradation mechanisms for this compound based on general chemical principles.

| Stress Condition | Potential Degradation Mechanism |

| Thermal | Deoxygenation to Risedronic Acid, rearrangement of the pyridine N-oxide ring. rsc.org |

| Photochemical (UV light) | N-O bond cleavage, deoxygenation, formation of radical intermediates. rsc.orgnih.gov |

| Acidic Hydrolysis | Potential for protonation of the N-oxide, which may influence stability. rsc.org |

| Basic Hydrolysis | Susceptibility to nucleophilic attack on the pyridine ring. |

| Oxidation | Further oxidation of the pyridine ring. veeprho.com |

Identification and Characterization of Subsequent Degradation Products

Specific degradation products of this compound have not been definitively identified in the scientific literature. However, based on the known degradation pathways of pyridine N-oxides and related compounds, several potential degradation products can be hypothesized.

A primary degradation pathway for many pyridine N-oxides is deoxygenation , which would result in the formation of Risedronic Acid . researchgate.net This is a crucial aspect to consider in the analysis of Risedronic Acid, as its N-oxide impurity could revert to the active pharmaceutical ingredient under certain conditions.

Photochemical degradation could lead to more complex transformations, including ring-opening or rearrangement products, although the exact structures would require detailed spectroscopic analysis for confirmation. researchgate.net For instance, the irradiation of some pyridazine (B1198779) N-oxide derivatives has been shown to yield pyrazole (B372694) and furan (B31954) derivatives through complex rearrangement pathways. preprints.org

In the case of oxidative stress, further hydroxylation of the pyridine ring could occur, leading to various hydroxylated derivatives of this compound.

The table below lists the potential degradation products of this compound.

| Degradation Pathway | Potential Degradation Product |

| Deoxygenation | Risedronic Acid |

| Rearrangement | Isomeric structures of this compound |

| Photolytic Decomposition | Ring-opened products, various isomers |

| Oxidation | Hydroxylated derivatives of this compound |

The identification and characterization of these potential degradation products would necessitate the use of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation. nih.gov

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. semanticscholar.org Such a method should be able to separate the intact active pharmaceutical ingredient from its degradation products, process-related impurities, and other excipients. veranova.com

While no stability-indicating methods have been published specifically for the analysis of this compound, the principles for their development are well-established. innovareacademics.in Furthermore, several stability-indicating HPLC methods have been developed and validated for Risedronic Acid, which could serve as a starting point. semanticscholar.orgresearchgate.net

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods. wisdomlib.org For a polar and ionic compound like this compound, reversed-phase HPLC with an ion-pairing agent would likely be a suitable approach. The chromatographic conditions, such as the mobile phase composition, pH, and column type, would need to be optimized to achieve adequate separation of the N-oxide from Risedronic Acid and other potential degradation products.

A study on a stability-indicating method for Risedronate mentioned the separation of an oxidative degradation product by adjusting the mobile phase pH, highlighting the importance of this parameter in method development.

Validation: The validation of a stability-indicating method would be performed according to the International Council for Harmonisation (ICH) guidelines. innovareacademics.in This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method would be demonstrated by its ability to resolve the this compound peak from peaks of its potential degradation products, which can be generated through forced degradation studies.

The following table outlines the key aspects of developing a stability-indicating analytical method for this compound.

| Method Development Aspect | Key Considerations |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection. |

| Separation Mode | Reversed-phase with an ion-pairing reagent. |

| Mobile Phase | Optimization of buffer, pH, and organic modifier to achieve separation. |

| Column | Selection of a suitable stationary phase (e.g., C18). |

| Validation Parameters | Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness (as per ICH guidelines). |

| Forced Degradation | Samples stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products for specificity assessment. |

Future Directions and Emerging Research Avenues for Risedronic Acid N Oxide

Development of Novel Research Probes Utilizing N-Oxide Derivatives

The N-oxide functional group possesses unique physicochemical properties that make it an attractive component in the design of sophisticated research probes. rsc.org The zwitterionic nature of the N-oxide group can enhance water solubility, a desirable trait for biological probes. rsc.org Furthermore, the N-O bond can be engineered to be cleavable under specific biological conditions, such as the hypoxic environment often found in solid tumors. rsc.orgacs.org

One of the most promising applications is in the creation of "turn-on" fluorescent probes. In these systems, the N-oxide is attached to a fluorophore, quenching its fluorescence. rsc.org Upon cleavage of the N-O bond by specific enzymes or in response to a particular physiological state like hypoxia, the fluorophore is released and its fluorescence is restored, allowing for targeted imaging. rsc.org For instance, N-oxide derivatives have been successfully conjugated to near-infrared probes for in vivo tumor imaging. rsc.org

Future research could focus on synthesizing derivatives of Risedronic Acid N-Oxide conjugated to various imaging agents. Given that risedronic acid targets bone tissue, these probes could be developed for novel bone imaging techniques, potentially offering insights into bone metabolism and the microenvironment of bone-related diseases.

Table 1: Potential Applications of N-Oxide-Based Research Probes

| Probe Type | Mechanism of Action | Potential Application for this compound Derivative |

| Fluorescent Probes | "Turn-on" fluorescence upon cleavage of the N-O bond in specific biological environments (e.g., hypoxia). rsc.org | Imaging of hypoxic regions within bone tumors or areas of high metabolic activity in bone. |

| Photoacoustic Probes | N-oxide reduction under hypoxic conditions leads to an enhanced photoacoustic signal. rsc.org | Deep-tissue imaging of bone pathologies with improved resolution compared to traditional fluorescence imaging. |

| PET/SPECT Probes | Incorporation of a radionuclide that is released or activated upon N-oxide reduction. | Targeted radionuclide imaging of bone resorption processes or metastatic bone disease. |

| MRI Contrast Agents | Modification of the N-oxide to interact with paramagnetic ions, altering MRI contrast. acs.orgnih.gov | Enhanced magnetic resonance imaging of bone structure and pathologies. |

Potential for N-Oxide as a Precursor or Prodrug in Chemical Biology Research

The N-oxide functional group is a versatile tool in prodrug design, offering the ability to modify a drug's pharmacokinetic and pharmacodynamic properties. acs.orgbohrium.comnih.gov The introduction of an N-oxide can increase a molecule's polarity, which in turn can enhance water solubility and decrease membrane permeability. acs.orgnih.gov This can be advantageous for altering drug distribution and targeting specific tissues.

A key area of interest is the development of hypoxia-activated prodrugs. acs.orgbohrium.com Many solid tumors have hypoxic (low oxygen) regions, and certain enzymes that are overexpressed in these areas can selectively reduce N-oxides back to the parent amine. acs.orgacs.org This targeted activation mechanism can deliver a cytotoxic agent specifically to the tumor site, minimizing systemic toxicity. acs.org While Risedronic Acid is not a cytotoxic agent, this principle could be applied to deliver other therapeutic agents to bone by conjugating them to a this compound backbone, which would target the bone tissue.

Moreover, the N-oxide can serve as a simple precursor, which may be more stable or have different formulation properties than the parent drug. In vivo, the N-oxide can be reduced to the active parent compound. hyphadiscovery.com Research into this compound could explore its potential as a prodrug of risedronic acid, potentially offering altered absorption or distribution profiles.

Table 2: Properties and Potential of N-Oxide Prodrugs

| Feature | Description | Relevance to this compound |

|---|---|---|

| Increased Solubility | The polar N-oxide group can improve the aqueous solubility of a drug. acs.orgnih.gov | Could potentially lead to new formulations of risedronic acid with different administration routes. |

| Altered Permeability | Decreased membrane permeability can alter the drug's distribution in the body. acs.orgnih.gov | May influence the uptake of the compound into bone cells, potentially enhancing its therapeutic effect. |

| Targeted Activation | N-oxides can be designed to be reduced to the active drug in specific environments, such as hypoxic tumors. acs.orgbohrium.com | Could be explored for targeted delivery of risedronic acid or other agents to hypoxic areas in bone. |

| Improved Stability | The N-oxide may be more chemically stable than the parent amine under certain conditions. | Could offer advantages in drug formulation and storage. |

Advanced Research into Stereochemical Aspects of N-Oxide Formation and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov Different stereoisomers of a drug can have vastly different pharmacological effects, with one isomer often being significantly more potent or having a different biological activity altogether. nih.govacs.org

The formation of an N-oxide can introduce a new chiral center into a molecule, or if the nitrogen atom is already part of a stereocenter, the oxidation can proceed diastereoselectively. The diastereoselective oxidation of proline derivatives to form homochiral N-oxides has been reported. liverpool.ac.uk The enzymes responsible for N-oxide formation in vivo, such as cytochrome P450s and flavin-containing monooxygenases, can exhibit stereoselectivity. hyphadiscovery.com

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Characterization

Modern drug discovery and development heavily rely on high-throughput screening (HTS) and "omics" technologies to rapidly assess the biological activity and potential toxicity of new chemical entities. rsc.orgnih.gov HTS allows for the automated testing of large libraries of compounds against a specific biological target or in a cellular assay. rsc.org This can accelerate the identification of lead compounds with desired activities.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a compound. nih.govrsc.org These technologies can help to elucidate a compound's mechanism of action, identify potential off-target effects, and discover biomarkers of efficacy or toxicity. nih.gov

In the context of this compound, HTS could be used to screen a library of its derivatives for novel biological activities beyond bone resorption inhibition. For example, screens could be designed to identify compounds that modulate other aspects of bone cell function or that have activity in other disease models.

The integration of omics technologies would provide a comprehensive characterization of the biological effects of this compound. For example, treating bone cells with the compound and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) could reveal novel cellular pathways that are modulated by the N-oxide. This information would be invaluable for understanding its mechanism of action and for identifying potential new therapeutic applications.

Table 3: Application of HTS and Omics Technologies to this compound Research

| Technology | Application | Potential Insights |

|---|---|---|

| High-Throughput Screening (HTS) | Screening of this compound derivatives against various biological targets and cellular models. rsc.org | Identification of novel biological activities and potential therapeutic applications. |

| Genomics/Transcriptomics | Analysis of changes in gene expression in cells treated with this compound. rsc.org | Understanding the molecular pathways affected by the compound and its mechanism of action. |

| Proteomics | Study of alterations in protein expression and post-translational modifications. nih.gov | Identification of direct protein targets and downstream signaling pathways. |

| Metabolomics | Profiling of changes in endogenous metabolites in response to the compound. nih.govrsc.org | Revealing effects on cellular metabolism and identifying biomarkers of response. |

Q & A

Q. How can secondary data from public repositories (e.g., OSDR) enhance this compound research?

- Answer : Repurposing datasets on bisphosphonate pharmacokinetics or osteoclast transcriptomics enables hypothesis generation. Data should be reanalyzed using machine learning tools (e.g., clustering algorithms) to identify underexplored pathways or biomarkers .

Methodological Notes

- Data Integrity : Always include negative controls (e.g., vehicle-treated samples) and technical replicates to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for animal studies and declare conflicts of interest in publications .

- Open Science : Share raw data and protocols via repositories like OSDR to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.